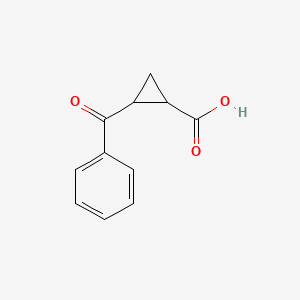

2-Benzoyl-cyclopropanecarboxylic acid

Overview

Description

2-Benzoyl-cyclopropanecarboxylic acid is a chemical compound with the molecular formula C11H10O3 and a molecular weight of 190.2 . It is a white solid in its physical form .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group (a benzene ring attached to a carbonyl group) and a cyclopropane carboxylic acid group . The InChI code for this compound is 1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14) .Physical and Chemical Properties Analysis

This compound has a melting point of 145 °C and a boiling point of 170-171 °C under a pressure of 0.05 Torr . The predicted density of this compound is 1.334±0.06 g/cm3 . The predicted pKa value is 4.12±0.11 .Scientific Research Applications

Synthesis of Cyclopropane Derivatives

2-Benzoyl-cyclopropanecarboxylic acid and its derivatives play a crucial role in synthesizing various cyclopropane compounds. Mao et al. (2012) demonstrated the efficient synthesis of 1,1-cyclopropane aminoketones, which were converted into 2-benzoyl quinolines (Mao, Qu, Zhao, & Lin, 2012). Similarly, Szakonyi et al. (2002) synthesized tetrahydro-cyclopropa[b]quinoline derivatives, using a cyclopropanation process involving N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Corrosion Inhibition

Chafiq et al. (2020) explored the use of spirocyclopropane derivatives for corrosion inhibition in HCl, highlighting the green and environmentally friendly aspects of these compounds (Chafiq et al., 2020).

Chemical Synthesis and Characterization

Stájer et al. (2002) investigated the application of t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid in the preparation of saturated isoindole-fused heterocycles (Stájer, Szabó, Csende, Argay, & Sohár, 2002). del Olmo et al. (2017) discussed the presence of benzoic acid and its derivatives, including this compound, in various applications such as food additives and pharmaceuticals (del Olmo, Calzada, & Nuñez, 2017).

Biological Activity and Antitumor Potential

Tian et al. (2009) used cyclopropanecarboxylic acid derivatives to synthesize N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, which exhibited significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009). Sakho et al. (2010) synthesized new organotin carboxylates from 2-benzoyl-benzoic acid, demonstrating their potential in antitumor activities (Sakho, Du, Li, Liu, Zhu, & Xu, 2010).

Environmental Applications

Hosseinzadeh (2019) developed a novel method to synthesize a carboxylic acid group-containing adsorbent polymer for the removal of lead ions from aqueous solutions, utilizing benzoyl peroxide in the process (Hosseinzadeh, 2019).

Mechanism of Action

Biochemical Pathways

Carboxylic acids, in general, are involved in numerous biochemical processes, including energy production and lipid metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Benzoyl-cyclopropanecarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .

Biochemical Analysis

Biochemical Properties

It is known that benzylic compounds, such as 2-Benzoyl-cyclopropanecarboxylic acid, can undergo reactions at the benzylic position . These reactions typically involve free radical bromination and nucleophilic substitution

Molecular Mechanism

It is known that benzylic compounds can undergo reactions at the benzylic position, which typically involve free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression and enzyme activity.

Properties

IUPAC Name |

2-benzoylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZSGYYDOQYLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50304727 | |

| Record name | 2-Benzoylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601-81-6 | |

| Record name | NSC167088 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzoylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50304727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Diazabicyclo[2.2.2]octane, diacetate](/img/structure/B1617399.png)